(4-(TRIFLUOROMETHYL)THIOPHEN-2-YL)METHANAMINE HCL
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Overview
Description
(4-(Trifluoromethyl)thiophen-2-yl)methanamine hydrochloride is an organic compound with the molecular formula C6H7ClF3NS. It is a pale-yellow to yellow-brown solid that is used in various scientific research applications. The compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a thiophene ring, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethyl)thiophen-2-yl)methanamine hydrochloride typically involves the reaction of 4-(trifluoromethyl)thiophene with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Formation of the Intermediate: 4-(Trifluoromethyl)thiophene is reacted with methanamine to form the intermediate (4-(trifluoromethyl)thiophen-2-yl)methanamine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of (4-(trifluoromethyl)thiophen-2-yl)methanamine.
Industrial Production Methods
In an industrial setting, the production of (4-(Trifluoromethyl)thiophen-2-yl)methanamine hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethyl)thiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-(Trifluoromethyl)thiophen-2-yl)methanamine hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of biological pathways and mechanisms involving thiophene derivatives.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-(Trifluoromethyl)thiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)(thiophen-2-yl)methanamine hydrochloride
- 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
Uniqueness
(4-(Trifluoromethyl)thiophen-2-yl)methanamine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, particularly in the synthesis of fluorinated organic molecules .
Properties
IUPAC Name |
[4-(trifluoromethyl)thiophen-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NS.ClH/c7-6(8,9)4-1-5(2-10)11-3-4;/h1,3H,2,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKSOIUMIAXKIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287287-33-4 |
Source
|
Record name | [4-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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